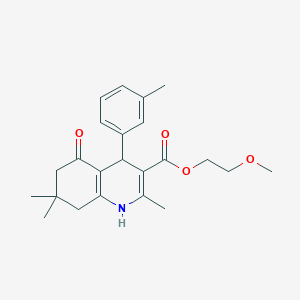![molecular formula C17H13Cl2N3O2 B4893067 N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to exhibit its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls. It is believed to exhibit its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound is believed to exhibit its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit antioxidant activity, which may be useful in preventing oxidative stress-related diseases. Additionally, this compound has been found to exhibit hepatoprotective effects, which may be useful in preventing liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound exhibits a wide range of biological activities, which makes it useful for studying various physiological processes. However, one limitation of this compound is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, future research could focus on the development of derivatives of this compound with improved biological activities.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-chloro-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base to form 4-chloro-N-(3-chloro-2-methylphenyl)benzamide. This compound is then reacted with sodium azide and copper(I) iodide to form N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has potential applications in scientific research. This compound has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. It has also been found to exhibit anticancer activity against various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-13(19)3-2-4-14(10)20-16(23)9-15-21-17(24-22-15)11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSCZIDWGALIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)
![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)